Uracil mustard

Catalog No.
S546432
CAS No.
66-75-1
M.F
C8H11Cl2N3O2
M. Wt
252.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uracil mustard

CAS Number

66-75-1

Product Name

Uracil mustard

IUPAC Name

5-[bis(2-chloroethyl)amino]-1H-pyrimidine-2,4-dione

Molecular Formula

C8H11Cl2N3O2

Molecular Weight

252.09 g/mol

InChI

InChI=1S/C8H11Cl2N3O2/c9-1-3-13(4-2-10)6-5-11-8(15)12-7(6)14/h5H,1-4H2,(H2,11,12,14,15)

InChI Key

IDPUKCWIGUEADI-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1)N(CCCl)CCCl

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
SPARINGLY SOL IN WATER
SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN CHLOROFORM
INSOL IN BENZENE
SOL IN DIMETHYLACETAMIDE & 5% AQ SOLN THEREOF
For more Solubility (Complete) data for URACIL MUSTARD (6 total), please visit the HSDB record page.
1.32e+00 g/L

Synonyms

uracil mustard, Demethyldopan, Desmethyldopan, Uracilmostaza, Uracillost, Uramustin, Nordopan, Chlorethaminacil, Aminouracil mustard, Uramustina, Uramustinum

Canonical SMILES

C1=C(C(=O)NC(=O)N1)N(CCCl)CCCl

Isomeric SMILES

C1=C(C(=NC(=N1)O)O)N(CCCl)CCCl

The exact mass of the compound Uracil mustard is 251.02283 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)1070 mg/lsparingly sol in waterslightly sol in alcohol; practically insol in chloroforminsol in benzenesol in dimethylacetamide & 5% aq soln thereof2 mg/ml in methanol2 mg/ml in acetone1.32e+00 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34462. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Mustard Compounds - Nitrogen Mustard Compounds. It belongs to the ontological category of aminouracil in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Uracil mustard (CAS 66-75-1) is a bifunctional alkylating agent that covalently modifies DNA, making it a valuable tool in cancer research and for studying DNA damage and repair mechanisms. As a derivative of the pyrimidine nucleobase uracil, it is thought to be preferentially taken up by rapidly dividing cells that have a high demand for nucleic acid precursors. Its reactivity stems from the bis(2-chloroethyl)amine moiety, which, upon activation, forms aziridinium ions that alkylate DNA, primarily at the N7 position of guanine, leading to DNA cross-linking and the inhibition of DNA synthesis.

While mechanistically similar to other nitrogen mustards, uracil mustard exhibits a distinct DNA alkylation sequence preference that makes it a non-interchangeable tool for specific research applications. Unlike many nitrogen mustards that preferentially alkylate runs of contiguous guanines, uracil mustard shows an enhanced reaction at 5'-PyGCC-3' sequences and little preference for poly-guanine tracts. This unique sequence selectivity, which is preserved in intact cells, means that substituting uracil mustard with other alkylating agents like mechlorethamine or even structurally related compounds could lead to different patterns of DNA damage and, consequently, different biological outcomes. Therefore, for studies focused on specific DNA sequence contexts or aiming for reproducible and comparable results with historical data, the use of uracil mustard is essential.

Unique DNA Alkylation Profile Compared to Standard Nitrogen Mustards

In a direct comparison of DNA alkylation patterns on a pBR322 DNA fragment, uracil mustard demonstrated a markedly different sequence preference compared to mechlorethamine (a simple nitrogen mustard) and L-phenylalanine mustard. While mechlorethamine and L-phenylalanine mustard strongly alkylated runs of three contiguous guanines, uracil mustard showed little preference for these sequences. Instead, it exhibited a greatly enhanced reaction with the guanine in the 5'-TGCC-3' sequence.

Evidence DimensionDNA Guanine-N7 Alkylation Sequence Preference
Target Compound DataGreatly enhanced reaction at 5'-PyGCC-3' sequences; little preference for runs of contiguous guanines.
Comparator Or BaselineMechlorethamine and L-phenylalanine mustard: Strong alkylation at runs of contiguous guanines.
Quantified DifferenceQualitatively distinct and unique alkylation pattern at specific DNA sequences.
ConditionsIn vitro alkylation of a pBR322 DNA fragment, analyzed by a method analogous to Maxam-Gilbert sequencing.

This distinct sequence selectivity allows for the targeted study of DNA damage and repair in specific genomic contexts, which is not achievable with more common nitrogen mustards.

Demonstrated In Vivo Efficacy in Models Where Standard Nitrogen Mustard Fails

In studies using transplanted rat and mouse tumors, uracil mustard was effective in treating well-established leukemia, carcinoma, and lymphoma. This was in stark contrast to nitrogen mustard (mechlorethamine), which was reported as 'virtually ineffective' in most of the same tumor models studied.

Evidence DimensionAntitumor Activity in vivo
Target Compound DataEffective in treating well-established transplanted rat and mouse leukemia, carcinoma, and lymphoma.
Comparator Or BaselineNitrogen mustard (mechlorethamine): Virtually ineffective in most of the tumors studied.
Quantified DifferenceDemonstrated efficacy versus a lack of efficacy in the same preclinical models.
ConditionsTreatment of established transplanted tumors in rats and mice.

For preclinical research requiring an effective alkylating agent in specific tumor models, uracil mustard provides a viable option where simpler mustards may not yield results.

Favorable Oral Administration Route Compared to Injectable-Only Mustards

Uracil mustard has been shown to be effective upon oral administration in animal models, a significant handling and procedural advantage over nitrogen mustards that require parenteral (e.g., intraperitoneal or intravenous) injection. This is due in part to the uracil carrier group, which modulates the reactivity of the mustard moiety, allowing for oral bioavailability, unlike the highly reactive mechlorethamine.

Evidence DimensionRoute of Administration
Target Compound DataEffective on oral administration.
Comparator Or BaselineNitrogen mustard (mechlorethamine): Requires injection.
Quantified DifferenceEnables oral dosing protocols, simplifying experimental procedures.
ConditionsIn vivo animal studies.

For long-term or repeated-dosing preclinical studies, the option for oral administration simplifies the experimental workflow, reduces animal stress, and can improve the consistency of dosing.

Investigating DNA Repair Mechanisms at Specific Genomic Loci

Due to its unique preference for alkylating guanine within 5'-PyGCC-3' sequences, uracil mustard is the appropriate choice for studies designed to induce and analyze DNA damage and repair at these specific sites, which are not effectively targeted by other common nitrogen mustards.

Preclinical In Vivo Studies Requiring an Orally Active Alkylating Agent

For preclinical cancer models, particularly those involving leukemias and lymphomas where it has shown efficacy, uracil mustard's effectiveness via oral administration makes it a more practical choice for long-term or frequent dosing regimens compared to injectable mustards like mechlorethamine.

Comparative Toxicology and Carcinogenicity Studies

As a reference compound with a well-documented, distinct pattern of DNA alkylation, uracil mustard serves as a critical tool for comparative studies aiming to understand how different DNA adducts and their locations contribute to cytotoxicity and carcinogenicity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Creamy white crystals or off-white powder. Used as an anti-cancer medicine.
Solid

Color/Form

WHITE CRYSTALS FROM METHANOL & WATER
OFF-WHITE, CRYSTALLINE POWDER

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

251.0228320 g/mol

Monoisotopic Mass

251.0228320 g/mol

Heavy Atom Count

15

LogP

1.2
1.2

Odor

ODORLESS

Appearance

White solid powder

Melting Point

403 °F (NTP, 1992)
206 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W7KQ46GJ8U

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used for its antineoplastic properties.

Therapeutic Uses

Antineoplastic Agents, Alkylating
URACIL MUSTARD HAS BEEN TESTED IN LAB ANIMALS AS IMMUNOSUPRESSIVE AGENT & AGAINST INFLUENZA & VACCINIA VIRUSES & CERTAIN STRAINS OF BACTERIA.
IT MAY BE USED IN PALLIATIVE TREATMENT OF CHRONIC LYMPHOCYTIC LEUKEMIA, MALIGNANT LYMPHOMAS, & HODGKIN'S DISEASE. URACIL MUSTARD ALSO IS EFFECTIVE IN CHRONIC MYELOCYTIC LEUKEMIA & IMPROVEMENT HAS BEEN REPORTED IN OCCASIONAL CASES OF POLYCYTHEMIA VERA, MYCOSIS FUNGOIDES, & OVARIAN CARCINOMA.
Uracil mustard has been used for the following indications, although use has generally been replaced by that of more effective agents: for palliative treatment of chronic lymphocytic and myelocytic leukemia; for palliative treatment of non-Hodgkin's lymphomas of the histiocytic or lymphocytic type; for palliative treatment of mycosis fungoides; for palliative treatment of the early stages of polycythemia vera before the development of leukemia or myelofibrosis. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for URACIL MUSTARD (6 total), please visit the HSDB record page.

Pharmacology

Uracil Mustard selectively inhibits the synthesis of deoxyribonucleic acid (DNA). The guanine and cytosine content correlates with the degree of Uracil Mustard-induced cross-linking. At high concentrations of the drug, cellular RNA and protein synthesis are also suppressed.
Uracil Mustard is an alkylating derivative of the pyrimidine nucleobase uracil that is bound to nitrogen mustard, with antineoplastic activity. Uramustine alkylates and damages DNA by binding to the guanine and cytosine moieties of DNA. This leads to cross-linking of DNA, which inhibits DNA synthesis and promotes cell death in rapidly metabolizing cells, such as cancer cells.

MeSH Pharmacological Classification

Antineoplastic Agents, Alkylating

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01A - Alkylating agents
L01AD - Nitrosoureas
L01AD08 - Uramustine

Mechanism of Action

After activation, it binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA, thus inhibiting DNA synthesis and function.
... ITS ANTINEOPLASTIC EFFECTS ARE STRICTLY THOSE OF ITS BIS-CHLOROETHYLAMINE MOIETY.
Uracil mustard, as an alkylating agent, interferes with DNA replication and transcription of RNA, and ultimately results in the disruption of nucleic acid function.

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

66-75-1

Absorption Distribution and Excretion

URACIL MUSTARD IS ABSORBED QUICKLY BUT NOT COMPLETELY AFTER ORAL ADMIN IN DOGS. CONCN IN PLASMA DECLINED AFTER EITHER ORAL (2 MG/KG) OR IV (1 MG/KG) ADMIN, & NO EVIDENCE OF DRUG WAS DETECTED @ 2 HR. LESS THAN 1% OF ADMIN DOSE WAS RECOVERED UNCHANGED IN URINE.
2-(14)C-URACIL MUSTARD WAS ADMIN @ DOSE OF 4 MG TO 265 WALKER CARCINOSARCOMA BEARING HOLZMAN RATS. INCORPORATION OF (14)C LABEL INTO MACROMOLECULES IN SUBCELLULAR FRACTIONS OF VARIOUS TISSUES WAS MEASURED FOR 6 HR AFTER ADMIN AND WAS GENERALLY FOUND TO BE MAXIMAL BY 1 HR & TO BE MORE EXTENSIVE IN RNA THAN IN DNA OR PROTEIN.
THE REACTION OF 0.2 UMOLES/ML URACIL MUSTARD WITH HEPARINIZED HUMAN BLOOD @ 37 °C IN VITRO WAS MEASURED COLORIMETRICALLY: ABOUT 50% OR ORIGINAL DRUG WAS NO LONGER DETECTABLE AFTER 30 MIN.

Wikipedia

Uramustine
Exemestane

Drug Warnings

AGENT IS CONTRAINDICATED IN PRESENCE OF PRONOUNCED LEUKOPENIA, THROMBOCYTOPENIA, OR APLASTIC ANEMIA & SHOULD NOT BE USED DURING FIRST TRIMESTER OF PREGNANCY TO AVOID POSSIBLE & POTENTIAL DAMAGING EFFECTS ON FETUS.
SERUM URIC ACID LEVELS SHOULD BE MEASURED REGULARLY TO AVOID POSSIBLE HYPERURICEMIC NEPHROPATHY & ACUTE RENAL FAILURE. HEMATOPOIETIC EFFECTS ... ARE CUMULATIVE ... COMPLETE BLOOD CELL COUNTS SHOULD BE MADE ONCE WEEKLY DURING 1ST MO OF THERAPY ...
EXTREME CAUTION IS INDICATED WHEN THERE IS DECR IN RBC COUNT OR HEMOGLOBIN LEVEL OF 30% OR MORE BELOW PRETREATMENT LEVEL. DRUG SHOULD BE WITHDRAWN IMMEDIATELY IF THERE IS SHARP FALL IN COUNT OF ANY OF FORMED ELEMENTS. AMBULATORY PT SHOULD NOT RECEIVE MORE THAN 1-WK SUPPLY OF DRUG @ ANY VISIT.
URACIL MUSTARD SHOULD NOT BE ADMIN FOR SEVERAL WK AFTER COMPLETING COURSE OF TREATMENT WITH ANOTHER CYTOTOXIC DRUG OR RADIATION, SINCE IT IS ESSENTIAL TO ALLOW BONE MARROW FUNCTION TO RETURN TO SATISFACTORY LEVELS.
For more Drug Warnings (Complete) data for URACIL MUSTARD (9 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

URACIL MUSTARD CAN BE PREPD BY TREATING 5-AMINOURACIL WITH ETHYLENE OXIDE TO GIVE 5-BIS(2-HYDROXYETHYL)AMINOURACIL. THIS PRODUCT IS THEN TREATED WITH THIONYL CHLORIDE, YIELDING URACIL MUSTARD.

General Manufacturing Information

IT HAS ALSO BEEN TESTED AS INSECT CHEMOSTERILANT BUT HAS NEVER BEEN MADE COMMERCIALLY AVAILABLE IN USA FOR THIS PURPOSE.

Analytic Laboratory Methods

URACIL MUSTARD MAY BE DETERMINED COLORIMETRICALLY BY REACTION WITH 8-HYDROXYQUINOLINE IN ALKALINE SOLN.

Clinical Laboratory Methods

URACIL MUSTARD MAY BE DETERMINED ... BY REACTION WITH 4-(4'-NITROBENZYL)PYRIDINE IN ACID SOLN FOR EST IN BLOOD (KLATT ET AL, PROC SOC EXP BIOL (NY), 104: 629-631, 1963).

Storage Conditions

Uracil mustard is unstable in the presence of water. Uracil mustard capsules should be stored in tight containers at a temperature less than 40 °C, preferably between 15-30 °C.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

URACIL MUSTARD NONCOMPETITIVELY BLOCKED THE ACTIVATION OF RAT HEPATIC GUANYLATE CYCLASE BY N'-NITRO-N-NITROSO-N-PROPYLGUANIDINE & HYDRAZINE. ANTICANCER CHEMOTHERAPEUTIC AGENTS MAY EXERT THEIR EFFECTS BY INHIBITING TUMOR GUANYLATE CYCLASE ACTIVITY.
Uracil mustard may raise the concentration of blood uric acid; dosage adjustment of antigout agents /allopurinol or colchicine or probenecid or sulfinpyrazone/ may be necessary to control hyperuricemia and gout; allopurinol may be preferred to prevent or reverse uracil mustard-induced hyperuricemia because of risk of uric acid nephropathy with uricosuric antigout agents.
Leukopenic and/or thrombocytopenic effects of uracil mustard may be increased with concurrent use or recent therapy if these medications /blood dyscrasia-causing medications/ cause the same effects; dosage adjustment of uracil mustard, if necessary, should be based on blood counts.
Additive bone marrow depression may occur; dosage reduction may be required when two or more bone marrow depressants, including radiation, are use concurrently or consecutively /with uracil mustard/.

Stability Shelf Life

UNSTABLE IN WATER.

Dates

Last modified: 08-15-2023
1: Kohorn EI. Uracil mustard and 5-fluorouracil combination chemotherapy: a historic record. Conn Med. 2013 Aug;77(7):433-6. PubMed PMID: 24195184.
2: Kennedy BJ, Torkelson JL, Torlakovic E. Uracil mustard revisited. Cancer. 1999 May 15;85(10):2265-72. Review. PubMed PMID: 10326707.
3: Doweyko AM, Mattes WB. An application of 3D-QSAR to the analysis of the sequence specificity of DNA alkylation by uracil mustard. Biochemistry. 1992 Oct 6;31(39):9388-92. PubMed PMID: 1327114.
4: Toh BT, Gregory SA, Knospe WH. Acute leukemia following treatment of polycythemia vera and essential thrombocythemia with uracil mustard. Am J Hematol. 1988 May;28(1):58-60. PubMed PMID: 3369437.
5: Wattenberg LW, Bueding E. Inhibitory effects of 5-(2-pyrazinyl)-4-methyl-1,2-dithiol-3-thione (Oltipraz) on carcinogenesis induced by benzo[a]pyrene, diethylnitrosamine and uracil mustard. Carcinogenesis. 1986 Aug;7(8):1379-81. PubMed PMID: 3731391.
6: Shamasunder HK, Gregory SA, Knospe WH. Uracil mustard in the treatment of thrombocytosis. JAMA. 1980 Sep 26;244(13):1454-5. PubMed PMID: 7420634.
7: Hankins DG, Sanders S, MacDonald FM, Drage CW. Pulmonary toxicity recurring after a six week course of busulfan therapy and after subsequent therapy with uracil mustard. Chest. 1978 Mar;73(3):415-6. PubMed PMID: 272980.
8: Uracil mustard. IARC Monogr Eval Carcinog Risk Chem Man. 1975;9:235-41. Review. PubMed PMID: 791838.
9: Fortuny IE, Theologides A, Kennedy BJ. Single, combined and sequential use of uracil mustard and prednisone in the treatment of lymphoreticular tumors. Minn Med. 1972 Aug;55(8):715-6. PubMed PMID: 4559753.
10: Herrmann RP, Dougan L, Holt JA, Jackson JM, Matthews ML, Nelson AJ, Stenhouse NS, Woodliff HJ. Chronic granulocytic leukaemia. Comparison of uracil mustard and busulphan. Med J Aust. 1972 Apr 15;1(16):789-91. PubMed PMID: 4503393.

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